N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-[oxo(phenyl)acetyl]benzamide N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-[oxo(phenyl)acetyl]benzamide
Brand Name: Vulcanchem
CAS No.: 307544-93-0
VCID: VC0381216
InChI: InChI=1S/C19H15N3O3S/c1-2-15-21-22-19(26-15)20-18(25)14-10-8-13(9-11-14)17(24)16(23)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,20,22,25)
SMILES: CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3
Molecular Formula: C19H15N3O3S
Molecular Weight: 365.4g/mol

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-[oxo(phenyl)acetyl]benzamide

CAS No.: 307544-93-0

Main Products

VCID: VC0381216

Molecular Formula: C19H15N3O3S

Molecular Weight: 365.4g/mol

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-[oxo(phenyl)acetyl]benzamide - 307544-93-0

CAS No. 307544-93-0
Product Name N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-[oxo(phenyl)acetyl]benzamide
Molecular Formula C19H15N3O3S
Molecular Weight 365.4g/mol
IUPAC Name N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(2-oxo-2-phenylacetyl)benzamide
Standard InChI InChI=1S/C19H15N3O3S/c1-2-15-21-22-19(26-15)20-18(25)14-10-8-13(9-11-14)17(24)16(23)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,20,22,25)
Standard InChIKey WPRDUQYLHYGFCN-UHFFFAOYSA-N
SMILES CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3
Canonical SMILES CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3
PubChem Compound 1562343
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator